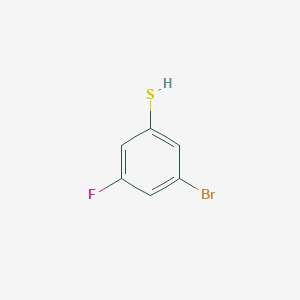

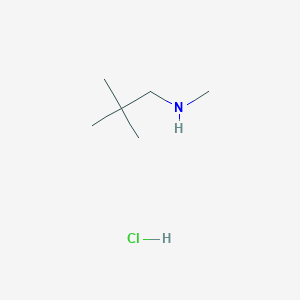

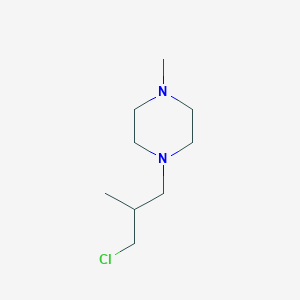

![molecular formula C14H26N2O3 B1322442 2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine CAS No. 156772-96-2](/img/structure/B1322442.png)

2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine, also known as tert-Butyl 7-(hydroxymethyl)-octahydro-1H-pyrido[1,2-a]piperazine-2-carboxylate, is a chemical compound with the molecular formula C14H26N2O3 . It has a molecular weight of 270.37 g/mol .

Chemical Reactions Analysis

The specific chemical reactions involving 2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine are not provided in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine, such as melting point, boiling point, solubility, etc., are not provided in the search results .Aplicaciones Científicas De Investigación

Potential as Substance P Antagonists

Research indicates that octahydro-pyrido[1,2-a]pyrazine analogues, including 2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine, may be of interest as potential Substance P antagonists. Substance P is a neuropeptide involved in the mediation of pain and other neurological processes. A study involving detailed NMR and conformational calculations of an octahydro-2H-pyrido[1,2-a]pyrazine analogue suggested its utility in this domain (Rogiers et al., 2001).

Natural Product Isolation

In a study conducted on the fruit of the Chinese mangrove Xylocarpus granatum, a new pyrido[1,2-a]pyrazine alkaloid named xylogranatinin was isolated. This discovery highlights the existence of pyrido[1,2-a]pyrazine alkaloids in natural products, indicating a potential area of exploration for compounds like 2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine (Zhou et al., 2007).

Synthesis and Chemical Reactions

The compound has been synthesized and studied for its chemical properties and reactions. For example, a study presented a convenient synthesis method for octahydro-pyrazino[1,2-a]pyrazine starting from specific reagents, suggesting that similar methods could be applied to synthesize 2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine (Liang et al., 2004).

Application in Dye-Sensitized Solar Cells

Pyrido[1,2-a]pyrazine derivatives have been explored for their application in dye-sensitized solar cells (DSSCs). This suggests that 2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine could potentially be investigated for similar applications, given its structural similarity (Ying et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 7-(hydroxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-7-6-15-8-11(10-17)4-5-12(15)9-16/h11-12,17H,4-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFJLHLYPJBMCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2CC(CCC2C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid](/img/structure/B1322361.png)

![6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1322376.png)

![4-[2-(Piperidin-1-yl)ethyl]benzoic acid](/img/structure/B1322385.png)